molecular formula C17H12N4O2 B440246 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-1H-1,2,3-benzotriazole CAS No. 362589-13-7

1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-1H-1,2,3-benzotriazole

Cat. No.: B440246
CAS No.: 362589-13-7
M. Wt: 304.3g/mol
InChI Key: XWEWIQCAIBLPHV-UHFFFAOYSA-N
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Description

1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-1H-1,2,3-benzotriazole is a complex organic compound that features a unique combination of isoxazole and benzotriazole moieties

Preparation Methods

The synthesis of 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-1H-1,2,3-benzotriazole typically involves the formation of the isoxazole ring followed by the attachment of the benzotriazole moiety. One common synthetic route includes the reaction of benzaldehyde with hydroxylamine hydrochloride under alkaline conditions to form benzoxime, which is then chlorinated to produce benzoxime chloride. This intermediate is further reacted with ethyl acetoacetate to yield the isoxazole ring . The final step involves the coupling of the isoxazole derivative with benzotriazole under suitable reaction conditions.

Industrial production methods often employ metal-free synthetic routes to minimize costs and environmental impact. These methods utilize catalysts such as 18-crown-6 and potassium carbonate, along with reagents like 4-toluenesulfonyl chloride, to facilitate the cycloaddition reactions necessary for forming the isoxazole ring .

Chemical Reactions Analysis

1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole moiety, using reagents like sodium hydride and alkyl halides.

Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-1H-1,2,3-benzotriazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound binds to penicillin-binding proteins (PBPs) located inside bacterial cell walls, inhibiting the final stage of cell wall synthesis. This leads to cell lysis and the eventual death of the bacterial cell . The compound’s anti-inflammatory and anticancer activities are believed to involve the modulation of specific signaling pathways and inhibition of key enzymes .

Comparison with Similar Compounds

1-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-1H-1,2,3-benzotriazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of isoxazole and benzotriazole moieties, which confer distinct chemical and biological properties not found in the other compounds listed.

Properties

CAS No.

362589-13-7

Molecular Formula

C17H12N4O2

Molecular Weight

304.3g/mol

IUPAC Name

benzotriazol-1-yl-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone

InChI

InChI=1S/C17H12N4O2/c1-11-15(16(19-23-11)12-7-3-2-4-8-12)17(22)21-14-10-6-5-9-13(14)18-20-21/h2-10H,1H3

InChI Key

XWEWIQCAIBLPHV-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3C4=CC=CC=C4N=N3

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3C4=CC=CC=C4N=N3

Origin of Product

United States

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